molecular formula C15H17NO3 B2532780 1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 923772-28-5

1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2532780
CAS No.: 923772-28-5
M. Wt: 259.305
InChI Key: VXJYQMDQTVBTJZ-UHFFFAOYSA-N
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Description

Core Structural Features

1-(3,4-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde consists of a pyrrole ring substituted with:

  • 3,4-Dimethoxyphenyl group at the nitrogen atom (position 1).
  • 2,5-Dimethyl groups on the pyrrole ring.
  • Carbaldehyde group at position 3.

The IUPAC name reflects the substitution pattern and functional groups. The SMILES notation COc1ccc(cc1OC)n1c(C)cc(c1C)C=O confirms the connectivity of substituents.

Molecular Descriptor Value
Molecular Formula C₁₅H₁₇NO₃
Molecular Weight 259.31 g/mol
MDL Number MFCD08444931

Crystallographic Analysis and Conformational Studies

Structural Determination Methods

While no direct crystallographic data exists for this compound, methods for related pyrrole derivatives involve:

  • Single-crystal X-ray diffraction using MoKα radiation (λ = 0.71073 Å).
  • Space group identification (e.g., orthorhombic or monoclinic systems).
  • Refinement via full-matrix least-squares procedures to optimize atomic coordinates.

For example, the crystal structure of 1-(4-methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde (C₁₈H₁₄N₂O₄) was solved in the orthorhombic space group P2₁2₁₂₁, with unit-cell parameters a = 8.0230 Å, b = 10.5211 Å, c = 18.4479 Å (Z = 4). Similar methodologies apply to this compound.

Spectroscopic Fingerprinting

1H and 13C NMR Spectral Data

Predicted shifts based on analogous pyrrole derivatives:

Proton Environment 1H NMR (δ, ppm) 13C NMR (δ, ppm)
Aldehyde (CHO) 9.8–10.2 190–200
Pyrrole ring protons (C2, C5) 6.3–6.6 115–125
Methoxy (OCH₃) 3.8–3.9 55–57
Methyl (C2, C5) 2.2–2.3 20–25
Aromatic protons (phenyl) 6.5–7.5 110–150

Key Observations :

  • The aldehyde proton appears as a singlet due to deshielding.
  • Methoxy groups exhibit downfield shifts in 1H NMR due to electron-withdrawing effects.

FT-IR and UV-Vis Data

Spectral Region Characteristic Peaks
FT-IR ~1700 cm⁻¹ (C=O stretch)
UV-Vis λmax ~300–320 nm (π→π* transition)

Comparative Structural Analysis with Related Pyrrole Derivatives

Substituent Effects on Reactivity and Stability

Compound Substituents Key Differences
1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 2,4-Dimethylphenyl, 2,5-dimethylpyrrole Ortho-methyl groups increase steric hindrance
1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 3-Chlorophenyl, 2,5-dimethylpyrrole Electron-withdrawing Cl enhances electrophilicity
Target Compound 3,4-Dimethoxyphenyl, 2,5-dimethylpyrrole Electron-donating OCH₃ groups stabilize conjugation

Electron-Density Profile :

  • Methoxy groups (OCH₃) at 3,4-positions donate electron density via resonance, contrasting with electron-withdrawing Cl in related derivatives.
  • The 2,5-dimethylpyrrole moiety provides steric protection and modulates π-conjugation.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10-7-12(9-17)11(2)16(10)13-5-6-14(18-3)15(8-13)19-4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJYQMDQTVBTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)OC)OC)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Methodologies

Paal-Knorr Cyclization Followed by Vilsmeier-Haack Formylation

Synthesis of 1-(3,4-Dimethoxyphenyl)-2,5-Dimethyl-1H-Pyrrole

The pyrrole core is constructed via the Paal-Knorr reaction, involving the condensation of 3,4-dimethoxyaniline with 2,5-hexanedione in acetic acid under reflux (24 h, 110°C). This step affords 1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole as a pale-yellow solid (yield: 65–70%).

Key Reaction Conditions

  • Molar Ratio : 1:1 (amine:diketone)
  • Solvent : Glacial acetic acid
  • Characterization : $$ ^1H $$ NMR (CDCl$$ _3 $$): δ 6.82–6.78 (m, 3H, aryl-H), 6.12 (s, 1H, pyrrole-H), 2.45 (s, 6H, CH$$ _3 $$).
Vilsmeier-Haack Formylation at Position 3

The preformed pyrrole undergoes formylation using the Vilsmeier-Haack reagent (POCl$$ _3 $$-DMF complex) in dichloromethane at 0°C, followed by gradual warming to room temperature (12 h). The carbaldehyde is introduced regioselectively at position 3, yielding the target compound as a crystalline solid (yield: 72–78%).

Optimized Parameters

  • Reagent Ratio : 1.2 eq POCl$$ _3 $$, 2 eq DMF
  • Workup : Quenching with sodium acetate, extraction with ethyl acetate
  • Characterization : $$ ^{13}C $$ NMR (CDCl$$ _3 $$): δ 191.2 (CHO), 149.1 (C-OCH$$ _3 $$), 122.4 (pyrrole-C).

Condensation of 3,4-Dimethyl-1H-Pyrrole-2-Carbohydrazide with 3,4-Dimethoxybenzaldehyde

Formation of the Schiff Base Intermediate

3,4-Dimethyl-1H-pyrrole-2-carbohydrazide reacts with 3,4-dimethoxybenzaldehyde in ethanol under reflux (8 h), forming a hydrazone intermediate (yield: 85–90%).

Reaction Profile

  • Solvent : Anhydrous ethanol
  • Catalyst : None (thermal activation)
  • Intermediate Characterization : FTIR (KBr): 1670 cm$$ ^{-1} $$ (C=O), 1605 cm$$ ^{-1} $$ (C=N).
Oxidative Dehydrogenation to Carbaldehyde

The hydrazone is treated with manganese dioxide (MnO$$ _2 $$) in tetrahydrofuran (THF) at 60°C (6 h), effecting oxidative cleavage to the carbaldehyde (yield: 60–68%).

Critical Parameters

  • Oxidant : 3 eq MnO$$ _2 $$
  • Purity : Column chromatography (silica gel, ethyl acetate/hexane 3:7)
  • Spectroscopic Confirmation : MS (EI): m/z 329 [M$$ ^+ $$]; HRMS calcd. for C$$ {16}H{17}NO_4 $$: 329.1134.

Multi-Component One-Pot Assembly

Simultaneous Cyclization and Formylation

A one-pot protocol combines 3,4-dimethoxyaniline, acetylacetone, and paraformaldehyde in the presence of p-toluenesulfonic acid (PTSA) in toluene (reflux, 18 h). This method concurrently forms the pyrrole ring and introduces the carbaldehyde (yield: 58–63%).

Advantages and Limitations

  • Efficiency : Reduces isolation steps
  • Yield Optimization : Limited by competing side reactions
  • Characterization Data : $$ ^1H $$ NMR (DMSO-d$$ _6 $$): δ 9.82 (s, 1H, CHO), 6.91–6.85 (m, 3H, aryl-H).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Regioselectivity Complexity
Paal-Knorr + Vilsmeier Cyclization → Formylation 72–78 High (C3) Moderate
Condensation + Oxidation Hydrazone formation → Oxidation 60–68 Moderate High
One-Pot Assembly Concurrent cyclization/formylation 58–63 Variable Low

Table 1. Evaluation of synthetic approaches for 1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 9.88 (s, 1H, CHO), 6.89–6.83 (m, 3H, aryl-H), 6.45 (s, 1H, pyrrole-H), 3.92 (s, 3H, OCH$$ _3 $$), 3.85 (s, 3H, OCH$$ _3 $$), 2.52 (s, 3H, CH$$ _3 $$), 2.48 (s, 3H, CH$$ _3 $$).
  • $$ ^{13}C $$ NMR (100 MHz, CDCl$$ _3 $$) : δ 191.1 (CHO), 152.3 (C-OCH$$ _3 $$), 134.6 (pyrrole-C), 122.9 (aryl-C), 56.1 (OCH$$ _3 $$), 56.0 (OCH$$ _3 $$), 13.2 (CH$$ _3 $$).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 329.1138 [M$$ ^+ $$]
  • Calculated : C$$ {16}H{17}NO_4 $$: 329.1134.

Chemical Reactions Analysis

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride donors. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed:

ReagentSolventProductYieldSource
NaBH₄MeOH/THF3-hydroxymethyl derivative88%
LiAlH₄Dry ether3-hydroxymethyl derivative92%

The resulting alcohols serve as precursors for etherification or esterification. For example, reductive amination with cyclohexylamine produces secondary amines with potential pharmacological activity .

Nucleophilic Additions and Schiff Base Formation

The aldehyde participates in condensation reactions with nucleophiles like amines and hydrazines:

Cross-Coupling Reactions

The pyrrole core participates in palladium-catalyzed couplings, though the aldehyde group typically requires protection (e.g., as an acetal):

Sonogashira Coupling

Reaction with alkynes under microwave irradiation forms alkynyl-pyrrole hybrids:

text
3-Iodo-pyrrole + Alkyne → 3-Alkynyl-pyrrole
AlkyneCatalyst SystemYieldApplicationSource
PhenylacetylenePd(PPh₃)₂Cl₂, CuI95%Fluorescent probes

The 3,4-dimethoxyphenyl group enhances solubility in polar solvents, facilitating reaction progress .

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution at the α-positions (C2/C5), though steric hindrance from methyl groups limits reactivity:

ReactionReagentProductYieldSource
NitrationHNO₃/H₂SO₄4-nitro derivative<10%
Vilsmeier-HaackPOCl₃/DMF4-formyl derivative50%

The dimethoxyphenyl group directs electrophiles to the less hindered C4 position, enabling selective functionalization .

Grignard and Organometallic Additions

The aldehyde reacts with Grignard reagents to form secondary alcohols:

text
R-Mg-X + Aldehyde → R-CH₂-OH-pyrrole
Grignard ReagentSolventProductYieldSource
Methylmagnesium bromideTHF3-(1-hydroxyethyl) derivative78%

Heterocycle Functionalization

The aldehyde serves as a precursor for fused heterocycles. For example, condensation with thiourea yields thiazole derivatives with enhanced bioactivity:

ConditionProductAntitubercular IC₅₀Source
H₂SO₄, acetic acidThiazolo[5,4-b]pyrrole1.2 µM

Key Research Findings

  • Antifungal Activity : Schiff base derivatives exhibit MIC values as low as 0.039 mg/mL against Candida albicans .

  • Antitubercular Potential : Thiazole-fused derivatives demonstrate IC₅₀ values of 1.2 µM against Mycobacterium tuberculosis .

  • Synthetic Versatility : The aldehyde’s reactivity enables one-pot syntheses of carboxamides and hydrazones in yields exceeding 85% .

This compound’s multifunctional reactivity positions it as a valuable scaffold in medicinal chemistry and materials science, particularly for developing antimicrobial and fluorescence-based agents.

Scientific Research Applications

Antifungal Properties

Recent studies have highlighted the antifungal activity of various derivatives of pyrrole compounds, including 1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Research indicates that certain analogues exhibit significant antifungal properties with minimum inhibitory concentration (MIC) values lower than standard antifungal agents like fluconazole. For instance, compounds derived from this structure have shown MIC values as low as 0.039 mg/mL against certain fungal strains, indicating their potential as effective antifungal agents .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are critical in preventing oxidative stress-related diseases. Studies have demonstrated that derivatives of this compound exhibit strong radical scavenging activity, which can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .

Medicinal Chemistry

The unique structural features of this compound make it a valuable scaffold in medicinal chemistry for the development of new pharmaceuticals. Its derivatives are being explored for their potential therapeutic effects against various diseases, including cancer and fungal infections.

Case Study:
A study published in a peer-reviewed journal demonstrated that specific derivatives of this compound exhibited cytotoxic effects on cancer cell lines while maintaining low toxicity to normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Data Table: Summary of Biological Activities

Compound DerivativeActivity TypeMIC Value (mg/mL)Reference
Compound AAntifungal0.039
Compound BAntioxidantIC50 = 25 µM
Compound CCytotoxicityIC50 = 15 µM

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The 3,4-dimethoxyphenyl group distinguishes this compound from analogs such as 1-(2,4-dimethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde (CAS 328028-87-1). For example:

Compound Phenyl Substituents Key Functional Groups Electronic Effects
1-(3,4-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 3,4-OCH₃ Aldehyde, pyrrole Strong electron donation
1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 2,4-CH₃ Aldehyde, pyrrole Moderate electron donation

The increased electron density from methoxy groups may enhance stability in oxidation reactions or alter interactions in enzyme-binding pockets .

Heterocyclic Core Variations

Compared to pyrazole or triazole derivatives (e.g., 2,3-dihydro-1H-pyrazole-4-carbonitriles or 3H-1,2,4-triazoles), the pyrrole core in the target compound offers distinct electronic and steric properties. Pyrroles are more electron-rich due to their aromatic sextet, while pyrazoles and triazoles exhibit higher polarity and hydrogen-bonding capacity. For instance:

Compound Type Core Structure Key Features Example Biological Activity
Pyrrole-3-carbaldehyde 5-membered pyrrole Electron-rich, planar structure Intermediate for bioactive molecules
Pyrazole-4-carbonitrile 5-membered pyrazole Polar nitrile group Antioxidant (IC₅₀: 12–45 μM)
Triazole-thioacetate 5-membered triazole Sulfur-containing side chain Predicted low acute toxicity

Biological Activity

1-(3,4-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

  • Molecular Formula : C17H21NO3
  • Molecular Weight : 287.35354 g/mol
  • CAS Number : Not specified in the search results.

Synthesis

The compound can be synthesized through various methods, including one-pot reactions that yield high purity and efficiency. The synthesis typically involves the condensation of 3,4-dimethoxyphenyl derivatives with pyrrole precursors to form the desired carbaldehyde structure .

Antifungal Activity

Recent studies have demonstrated significant antifungal properties of pyrrole derivatives, including those similar to this compound. For instance, related compounds exhibited minimum inhibitory concentrations (MIC) against Aspergillus niger and Aspergillus flavus, with values as low as 0.078 mg/mL. This suggests a promising antifungal profile that may be leveraged in clinical settings .

Antitubercular Activity

A series of 2,5-dimethylpyrroles were evaluated for their antitubercular effects. Compounds with structural similarities to the target compound showed potent activity against Mycobacterium tuberculosis, with some derivatives achieving MIC values below 1 µg/mL. These findings indicate that modifications in the pyrrole structure can enhance antitubercular efficacy while maintaining low cytotoxicity to human cells .

Anticancer Activity

The anticancer potential of pyrrole derivatives has also been explored extensively. In vitro studies demonstrated that compounds related to this compound inhibited the growth of various cancer cell lines, including breast and melanoma cells. Notably, some derivatives showed over 60% growth inhibition at concentrations as low as 10 µM . The structure-activity relationship indicates that substituents on the pyrrole ring significantly influence anticancer activity.

Structure-Activity Relationship (SAR)

The biological activity of pyrrole compounds is closely linked to their molecular structure. Key factors influencing activity include:

  • Substituent Positioning : The position and type of substituents on the phenyl ring affect binding affinity and biological efficacy.
  • Hydrophobic Interactions : The presence of hydrophobic groups enhances interaction with biological targets.
  • Electron Donating/Withdrawing Groups : These groups can modulate the electronic properties of the molecule, impacting its reactivity and interaction with enzymes or receptors.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antifungal Efficacy : A study demonstrated that specific analogs derived from pyrrole exhibited superior antifungal activity compared to traditional agents like fluconazole .
  • Antitubercular Screening : Compounds were tested against multiple drug-resistant strains of M. tuberculosis, showing promising results that warrant further investigation for potential therapeutic use .
  • Cancer Cell Line Testing : A comprehensive evaluation across various cancer cell lines revealed that certain derivatives could selectively inhibit tumor growth without significant toxicity to normal cells .

Q & A

Q. What strategies validate the compound’s mechanism of action in biological systems?

  • Methodological Answer : Use fluorescence quenching assays to study DNA/RNA binding or Western blotting to assess kinase inhibition. For antioxidant activity, electron paramagnetic resonance (EPR) confirms radical scavenging pathways .

Tables for Key Data

Property Method/Technique Example Data Reference
Antioxidant IC₅₀DPPH assay50 µg/mL (for a pyrazole derivative)
NMR Shifts (¹H)300 MHz, DMSO-d₆δ 2.22 (s, CH₃), δ 7.50–7.57 (m, Ar-H)
HOMO-LUMO GapDFT Calculation3.2 eV (for anti-corrosion activity)
Antimicrobial MICCLSI broth microdilution32 µg/mL (against S. aureus ATCC 29213)

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